9,10-Difluoropalmitic acid 9,10-Difluoropalmitic acid
Brand Name: Vulcanchem
CAS No.: 133310-26-6
VCID: VC21239657
InChI: InChI=1S/C16H30F2O2/c1-2-3-4-8-11-14(17)15(18)12-9-6-5-7-10-13-16(19)20/h14-15H,2-13H2,1H3,(H,19,20)/t14-,15+/m0/s1/i17-1,18-1
SMILES: CCCCCCC(C(CCCCCCCC(=O)O)F)F
Molecular Formula: C16H30F2O2
Molecular Weight: 290.41 g/mol

9,10-Difluoropalmitic acid

CAS No.: 133310-26-6

Cat. No.: VC21239657

Molecular Formula: C16H30F2O2

Molecular Weight: 290.41 g/mol

* For research use only. Not for human or veterinary use.

9,10-Difluoropalmitic acid - 133310-26-6

Specification

CAS No. 133310-26-6
Molecular Formula C16H30F2O2
Molecular Weight 290.41 g/mol
IUPAC Name (9R,10S)-9,10-bis(18F)(fluoranyl)hexadecanoic acid
Standard InChI InChI=1S/C16H30F2O2/c1-2-3-4-8-11-14(17)15(18)12-9-6-5-7-10-13-16(19)20/h14-15H,2-13H2,1H3,(H,19,20)/t14-,15+/m0/s1/i17-1,18-1
Standard InChI Key AUCZSQYRILBSCR-XJWJDWPKSA-N
Isomeric SMILES CCCCCC[C@@H]([C@@H](CCCCCCCC(=O)O)[18F])[18F]
SMILES CCCCCCC(C(CCCCCCCC(=O)O)F)F
Canonical SMILES CCCCCCC(C(CCCCCCCC(=O)O)F)F

Introduction

Chemical Structure and Properties

9,10-Difluoropalmitic acid is a modified version of palmitic acid, featuring two fluorine atoms at the 9th and 10th carbon positions. While the search results don't provide the exact molecular formula for DFPA, it can be derived from the basic structure of palmitic acid (C₁₆H₃₂O₂) with two hydrogen atoms replaced by fluorine atoms, giving a formula of C₁₆H₃₀F₂O₂.

The key structural feature of DFPA is the presence of two fluorine atoms in a vicinal-difluoro arrangement. This gem-difluoro group creates a metabolically significant modification of the fatty acid chain. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which contributes to the metabolic stability of the compound. The fluorine substitution alters the physicochemical properties of the fatty acid, potentially blocking certain metabolic pathways like beta-oxidation, which is valuable for metabolic studies .

Although the search results don't provide specific physical properties for DFPA itself, we can gain some insights by examining related compounds. For comparison, palmitic acid-[9,10-³H] has a molecular weight of 260.44, a boiling point of 340.6°C at 760 mmHg, and a flash point of 154.1°C . The addition of fluorine atoms would alter these properties, likely increasing the molecular weight while potentially changing the melting and boiling points due to the different intermolecular forces created by the carbon-fluorine bonds.

Table 2.1: Comparison of Properties Between Palmitic Acid Derivatives

PropertyPalmitic AcidPalmitic Acid-[9,10-³H]9,10-Difluoropalmitic Acid
Molecular FormulaC₁₆H₃₂O₂C₁₆H₃₀O₂T₂C₁₆H₃₀F₂O₂
Boiling Point~351-352°C340.6°C at 760 mmHgNot available in search results
Carbon Chain Length161616
Special ModificationNoneTritium at positions 9,10Fluorine at positions 9,10
ParameterValue
Starting Materialcis-9,10-palmitoleic acid
Fluorination Agent[¹⁸F]F₂ (0.5% in neon)
Reaction SolventFCCl₃
Reaction Temperature-70°C
Radiochemical Yield12-16% from EOB
Synthesis Time~2.5 hours
Chemical/Radiochemical Purity>95%
Specific Activity500-1000 mCi/mmol (at EOB)

The synthesis approach for 9,10-Difluoropalmitic acid demonstrates how radiochemistry techniques can be applied to create specialized probes for metabolic studies. While the search results focus specifically on the fluorine-18 labeled version, similar approaches could potentially be used to create non-radioactive versions of DFPA for other research applications.

Biological Properties and Tissue Distribution

The biological behavior of 9,10-Difluoropalmitic acid, particularly its radiofluorinated form, shows several important characteristics that make it valuable for metabolic research. According to the search results, [¹⁸F]DFPA crosses the blood-brain barrier and is incorporated into rat brain at approximately twice the level of 9,10-[³H]palmitic acid . This enhanced brain penetration is a significant advantage for neurological studies, as it allows for better visualization and quantification of fatty acid metabolism in brain tissue.

The ability of DFPA to cross the blood-brain barrier more effectively than tritiated palmitic acid suggests that the fluorine substituents alter the compound's lipophilicity or its interaction with transport mechanisms in a way that enhances central nervous system penetration. This property makes DFPA particularly valuable for studying lipid metabolism in the brain and pituitary, which are tissues of significant interest in neuroscience research.

While the search results don't provide comprehensive information about DFPA's distribution in other tissues, related research on fluorinated fatty acids indicates that fluorine substitution generally alters the tissue distribution patterns compared to unmodified fatty acids. For instance, research on trifluorinated palmitic acids shows that heart uptake decreases with fluorine substitution, with fluorinated derivatives showing approximately 30-65% of the uptake observed with unmodified palmitic acid .

Another biological consideration is the metabolic fate of DFPA. The gem-difluoro group potentially blocks beta-oxidation, the primary metabolic pathway for fatty acids . This metabolic blocking effect can be advantageous for certain research applications, as it may extend the biological half-life of the compound, allowing for longer observation periods in metabolic studies.

Research Applications

The ability to use [¹⁸F]DFPA with PET imaging represents a significant advantage over tritiated compounds, which can only be detected through more invasive sampling methods or autoradiography. PET imaging allows for non-invasive, quantitative assessment of metabolic processes in living subjects, making it possible to study lipid metabolism in real-time and in intact biological systems.

While the search results focus primarily on DFPA's applications in brain lipid metabolism research, the principles behind its development suggest potential applications in other areas. For example:

  • Metabolic disorder diagnosis: Other radiolabeled fatty acids, such as [9,10-³H]myristic acid and [9,10-³H]palmitic acid, have been used to screen for metabolic disorders like medium-chain acyl-CoA dehydrogenase deficiency and glutaric aciduria type 2 . The fluorinated version could potentially offer advantages for similar diagnostic applications.

  • Myocardial imaging: Fluorinated fatty acids have been investigated as myocardial imaging agents . Although the search results don't specifically mention this application for DFPA, the structural similarities suggest it might have potential in this area.

  • Metabolic pathway investigation: The potential ability of gem-difluoro groups to block beta-oxidation makes compounds like DFPA valuable for investigating specific steps in fatty acid metabolism. By blocking certain metabolic pathways, researchers can isolate and study individual aspects of complex metabolic networks.

The synthesis of [¹⁸F]DFPA opens up new possibilities for metabolic research by providing a tool that combines the biological relevance of palmitic acid with the imaging capabilities of fluorine-18 and the metabolic effects of strategic fluorination.

Comparison with Other Labeled Fatty Acids

9,10-Difluoropalmitic acid is one of several modified fatty acids developed for metabolic research. Understanding how it compares to other labeled fatty acids helps contextualize its value and applications.

The most direct comparison is with 9,10-[³H]palmitic acid, which has been used historically to study lipid metabolism in brain tissue. As mentioned previously, [¹⁸F]DFPA demonstrates approximately twice the brain incorporation level of its tritiated counterpart , suggesting enhanced utility for brain metabolism studies.

The tritiated version, 9,10-ditritiohexadecanoic acid (9,10-[³H]palmitic acid), has a molecular formula of C₁₆H₃₀O₂T₂ and a molecular weight of 260.44 . This compound serves as a useful reference point for understanding DFPA's properties and applications.

Another relevant comparison is with fluorinated fatty acids like 16-[¹⁸F]fluoropalmitic acid and the trifluorinated palmitic acids (6,6,16-trifluorohexadecanoic acid and 7,7,16-trifluorohexadecanoic acid). Research on these compounds has shown that fluorine substitution affects tissue uptake and retention, with fluorinated derivatives generally showing lower heart uptake than unmodified palmitic acid .

Table 6.1: Comparison of Different Labeled Fatty Acids

Property[9,10-³H]Palmitic Acid[¹⁸F]DFPA16-[¹⁸F]Fluoropalmitic AcidTrifluorinated Palmitic Acids
Labeling TypeTritium (³H)Fluorine-18 (¹⁸F)Fluorine-18 (¹⁸F)Fluorine-18 (¹⁸F)
Label PositionC-9 and C-10C-9 and C-10C-16 (terminal)Various (including gem-difluoro)
Brain UptakeBase level~2× higherNot specified in search resultsNot specified in search results
Heart Uptake100% (reference)Not specified65% of palmitic acid~30% of palmitic acid
Detection MethodScintillation counting, autoradiographyPET imaging potentialPET imaging potentialPET imaging potential

The position and type of label significantly impact a compound's biological behavior. The placement of fluorine atoms at positions 9 and 10 in DFPA appears to create a favorable balance of biological recognition and metabolic alteration, making it particularly useful for brain metabolism studies.

An important consideration when comparing these compounds is metabolic defluorination. Research on fluorinated fatty acids has shown "considerable accumulation of activity in the bone after administration of the fluorine-18 labeled fatty acids, suggestive of metabolic defluorination" . This suggests that while fluorinated fatty acids offer advantages for certain applications, their metabolic stability may vary depending on the specific fluorination pattern.

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